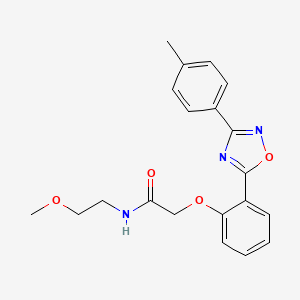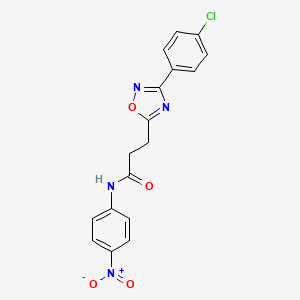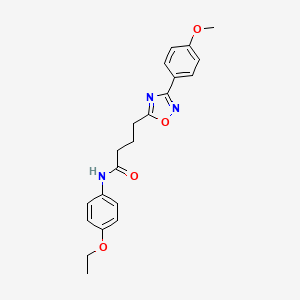
N-(4-ethoxyphenyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethoxyphenyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide, also known as EMOB, is a synthetic compound that has been extensively studied for its potential use in scientific research. EMOB belongs to the class of oxadiazole compounds and is known to exhibit a range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide is not fully understood. However, it is believed to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. N-(4-ethoxyphenyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has also been shown to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is involved in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. N-(4-ethoxyphenyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has also been shown to induce apoptosis in cancer cells and inhibit the growth of cancer cells. Additionally, N-(4-ethoxyphenyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(4-ethoxyphenyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide in lab experiments is its potent anti-inflammatory and anti-cancer properties. N-(4-ethoxyphenyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has also been shown to exhibit low toxicity in animal models. However, one of the limitations of using N-(4-ethoxyphenyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide in lab experiments is its limited solubility in water, which can make it difficult to administer.
Future Directions
There are several future directions for the study of N-(4-ethoxyphenyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide. One direction is to further investigate the mechanism of action of N-(4-ethoxyphenyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide and its potential use in the treatment of neurodegenerative diseases. Another direction is to study the pharmacokinetics and pharmacodynamics of N-(4-ethoxyphenyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide in animal models and humans. Additionally, future studies could investigate the potential use of N-(4-ethoxyphenyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide in combination with other drugs for the treatment of cancer and other diseases.
Synthesis Methods
The synthesis of N-(4-ethoxyphenyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide involves the reaction of 4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butan-1-amine with 4-ethoxybenzoyl chloride in the presence of a base. The resulting compound is then purified through column chromatography to obtain N-(4-ethoxyphenyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide in high purity.
Scientific Research Applications
N-(4-ethoxyphenyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has been extensively studied for its potential use in scientific research. It has been shown to exhibit potent anti-inflammatory and anti-cancer properties. N-(4-ethoxyphenyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Additionally, N-(4-ethoxyphenyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
properties
IUPAC Name |
N-(4-ethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-3-27-18-13-9-16(10-14-18)22-19(25)5-4-6-20-23-21(24-28-20)15-7-11-17(26-2)12-8-15/h7-14H,3-6H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YORGWVHYVCYNBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-benzoyl-N-[2-(methylsulfanyl)phenyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7717684.png)
![N-(3,5-dimethylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7717686.png)

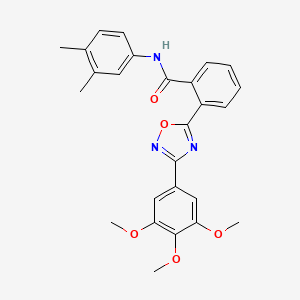

![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B7717713.png)
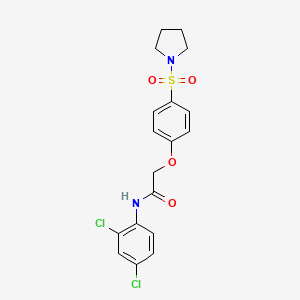
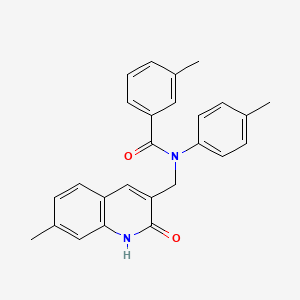
![1-(2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}acetyl)piperidine-4-carboxamide](/img/structure/B7717752.png)
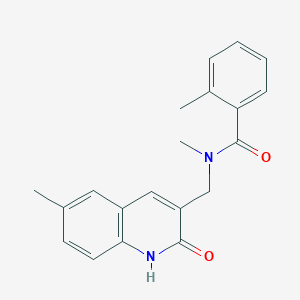
![2-{4-[(Z)-{[(3,5-dimethoxyphenyl)formamido]imino}methyl]phenoxy}acetamide](/img/structure/B7717758.png)
